molecular formula C9H10ClN3O B1476727 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2097954-92-0

6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Cat. No.: B1476727
CAS No.: 2097954-92-0
M. Wt: 211.65 g/mol
InChI Key: YPGGUORSVVNAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a sophisticated bifunctional building block designed for advanced drug discovery and development. It features a 3-oxa-6-azabicyclo[3.1.1]heptane moiety, an achiral bridged morpholine isostere known for its favorable physicochemical properties, including lipophilicity profiles similar to morpholine . This bicyclic scaffold is of significant interest in medicinal chemistry as a novel template for creating pharmacologically active molecules . The chloropyrimidine component provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to rapidly explore structure-activity relationships and develop targeted chemical libraries. As a key intermediate, this compound is strictly for research use in pharmaceutical R&D, agrochemical studies, and chemical biology. Researchers should handle this material with appropriate precautions; consult the safety data sheet for detailed hazard and handling information. Store in a cool, dark place under an inert atmosphere.

Properties

IUPAC Name

6-(6-chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-6-1-7(13)4-14-3-6/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGGUORSVVNAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including receptor interactions, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes a chloropyrimidine moiety and an azabicyclo framework. Its molecular formula is C10H12ClN3OC_{10}H_{12}ClN_3O with a molecular weight of approximately 227.68 g/mol.

Receptor Binding Affinity

Research indicates that compounds structurally related to this compound exhibit significant binding affinity towards various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that similar compounds can selectively bind to the α4β2 subtype of nAChRs with high affinity, which is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .

Pharmacological Profiles

The pharmacological profile of this compound has been evaluated in several studies. Notably, it has demonstrated:

  • Antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders .
  • Cognitive enhancement properties, likely due to its action on nAChRs, which are implicated in learning and memory processes .

Study 1: Evaluation of Antidepressant Activity

In a study assessing the antidepressant effects of various azabicyclic compounds, this compound was tested in a forced swim test model. Results indicated a dose-dependent reduction in immobility time, suggesting significant antidepressant activity comparable to established antidepressants .

Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of related compounds in a Morris water maze task. The results showed that administration of the compound improved spatial learning and memory retention, reinforcing its potential as a cognitive enhancer .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Oral Bioavailability : Preliminary data suggest moderate oral bioavailability (approximately 11%) when administered in animal models .
  • Half-life : The compound exhibits a half-life conducive to once-daily dosing regimens, making it suitable for chronic conditions .

Summary of Research Findings

ParameterValue
Molecular FormulaC10H12ClN3OC_{10}H_{12}ClN_3O
Molecular Weight227.68 g/mol
Binding Affinity (α4β2 nAChR)Ki=1.5nMK_i=1.5\,nM
Oral Bioavailability11%
Half-lifeModerate

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent , particularly in targeting specific biological pathways involved in diseases such as cancer and bacterial infections. Its structural similarity to known bioactive compounds allows it to be a candidate for further modification and optimization.

Case Study: BCL6 Inhibition

Recent studies have investigated the optimization of compounds similar to 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane for the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Modifications to the pyrimidine substituent have shown promising results in enhancing potency and selectivity against BCL6, indicating that analogs of this compound could serve as valuable chemical probes in cancer research .

Antimicrobial Activity

Research has indicated that bicyclic compounds similar to this structure exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics. The presence of the chloropyrimidine ring enhances its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .

Cosmetic Formulations

The compound's unique chemical structure may also be beneficial in the field of cosmetic science . Its ability to stabilize formulations and enhance skin penetration makes it an attractive ingredient for topical applications aimed at improving skin health and appearance. Studies into the formulation of products containing such compounds have demonstrated their efficacy in enhancing moisture retention and skin barrier function .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential inhibitor for BCL6; modification leads to enhanced potency
Antimicrobial ActivityEffective against bacterial enzymes; potential for new antibiotic development
Cosmetic FormulationsEnhances skin penetration; stabilizes topical formulations

Comparison with Similar Compounds

Core Structural Variations

The bicyclo[3.1.1]heptane scaffold is modified by altering heteroatom positions or introducing additional heteroatoms. Key examples include:

Compound Name Core Structure Key Features References
3-Oxa-6-azabicyclo[3.1.1]heptane 3-oxa, 6-aza Achiral, morpholine-like lipophilicity; used in drug design for kinase inhibitors
6-Oxa-3-azabicyclo[3.1.1]heptane 6-oxa, 3-aza Structural isomer; substituents (e.g., triazine) influence bioactivity and solubility
6-Thia-3-azabicyclo[3.1.1]heptane 6-thia, 3-aza Sulfur substitution increases lipophilicity and potential metabolic stability
3,6-Diazabicyclo[3.1.1]heptane 3,6-diaza Enhanced basicity; used in selpercatinib for RET kinase inhibition

Key Insights :

  • Achirality in 3-oxa-6-aza derivatives simplifies synthesis and reduces regulatory hurdles .
  • Sulfur substitution (6-thia) may improve membrane permeability but could introduce metabolic liabilities (e.g., oxidation) .
  • Diazabicyclo systems (3,6-diaza) enhance hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .

Substituent Analysis

The 6-chloropyrimidin-4-yl group is compared to other heterocyclic substituents:

Compound Name Substituent Impact on Properties References
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-aza 6-Chloropyrimidin-4-yl Moderate lipophilicity (cLogP ~1.2); chlorine enhances electrophilicity for covalent binding
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-aza 6-Chloro-2-methylpyrimidin-4-yl, 6-methoxy Methyl group increases steric bulk; methoxy improves solubility but reduces cLogP
4-(Trifluoromethyl)aniline-pyrimidine Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances metabolic stability and target affinity
Triazine-substituted derivatives 1,3,5-Triazine Planar structure improves π-π stacking; may reduce bioavailability due to polarity

Key Insights :

  • Chloropyrimidine substituents balance lipophilicity and reactivity, making them common in kinase inhibitors .
  • Trifluoromethyl groups enhance both target affinity and pharmacokinetic properties .
  • Methoxy groups improve aqueous solubility but may require structural optimization to maintain potency .

Physicochemical and Pharmacokinetic Properties

Property 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-aza 6-Oxa-3-aza (Triazine) 3,6-Diaza (Selpercatinib)
cLogP ~1.2 ~0.8 ~2.5
Solubility (aq.) Moderate High Low
Chirality Achiral Achiral Chiral
Metabolic Stability Moderate High High

Data Sources : .

Preparation Methods

Formation of the 3-oxa-6-azabicyclo[3.1.1]heptane Core

  • Starting Materials: The bicyclic core is often synthesized from appropriate amino alcohols or allylic precursors that allow intramolecular cyclization.
  • Cyclization Conditions: Base-mediated intramolecular nucleophilic substitution or ring-closing metathesis can be employed. For example, the use of lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) has been reported to promote ring closure efficiently.
  • Reagents and Solvents: Common reagents include LHMDS, ethyl acetate as solvent, and sometimes protective group manipulations to facilitate cyclization.

Purification and Characterization

  • Purification: Chromatographic techniques such as silica gel column chromatography are used to isolate the target compound.
  • Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography confirm the structure and purity.

Representative Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Description
1 Cyclization LHMDS, ethyl acetate, THF Formation of 3-oxa-6-azabicyclo[3.1.1]heptane core via intramolecular ring closure
2 Nucleophilic aromatic substitution i-PrMgCl·LiCl, 6-chloropyrimidin-4-yl halide, 0–25°C Introduction of 6-chloropyrimidin-4-yl substituent onto bicyclic core
3 Purification Silica gel chromatography Isolation of pure compound
4 Characterization NMR, MS, X-ray crystallography Structural confirmation

Research Findings and Optimization Insights

  • Binding Affinity Considerations: Structural studies on related compounds suggest that the aminochloropyrimidine moiety forms key hydrogen bonding with target proteins, indicating the importance of preserving this group during synthesis.
  • Substituent Effects: Modifications on the bicyclic scaffold, such as methyl or morpholine substitutions, have been explored to optimize biochemical activity and metabolic stability.
  • Reaction Efficiency: Use of i-PrMgCl·LiCl as a nucleophilic reagent improves yields and selectivity in the substitution step.
  • Pharmacokinetics: Compounds prepared via these methods have demonstrated promising pharmacokinetic profiles in preclinical studies, supporting the robustness of the synthetic approach.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Notes
LHMDS (Lithium hexamethyldisilazide) Base for cyclization Promotes intramolecular ring closure
Ethyl acetate Solvent Used in cyclization step
i-PrMgCl·LiCl (Isopropylmagnesium chloride-lithium chloride) Nucleophilic reagent for substitution Facilitates substitution on chloropyrimidine
Silica gel Chromatographic purification Standard for compound isolation
THF (Tetrahydrofuran) Solvent Common solvent for organometallic reactions

Q & A

Basic: What are the established synthetic methodologies for 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane?

Synthesis typically involves coupling chloropyrimidine derivatives with bicyclic intermediates. For example, highlights the use of nucleophilic substitution reactions between halogenated pyrimidines and azabicyclo precursors under controlled pH and temperature. Key steps include:

  • Ring closure : Formation of the bicyclo[3.1.1]heptane scaffold via intramolecular cyclization.
  • Functionalization : Introducing the chloropyrimidinyl group via Pd-catalyzed cross-coupling or SNAr reactions .
  • Purification : Chromatographic techniques (e.g., HPLC) ensure enantiomeric purity, as noted in for structurally similar compounds .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and substituent positions. utilized 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic systems .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Determines absolute configuration, as applied in for related azabicyclo compounds .
  • HPLC/Purity Analysis : Reversed-phase HPLC with UV detection monitors impurities (e.g., ’s protocols for pyrimidine derivatives) .

Advanced: How can reaction conditions be optimized to enhance yield and enantioselectivity?

  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess, as demonstrated in for azabicyclo syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SNAr reactions.
  • Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during cyclization steps .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to optimize endpoint .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell lines, compound concentrations). Methodological strategies include:

  • Standardized Assays : Use validated cell models (e.g., ’s use of α7 nicotinic receptor assays) .
  • Metabolic Stability Studies : Evaluate compound stability in liver microsomes (as in ’s Cr(III) complex study) to clarify bioavailability discrepancies .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies (e.g., ’s analysis of chloro-substituted pyrimidines) .

Advanced: What mechanistic approaches are used to study the compound’s interaction with biological targets?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes or receptors. references docking studies for pyrimidine-based kinase inhibitors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Kinetic Assays : Monitor enzyme inhibition (e.g., IC50 determination via fluorescence polarization, as in ’s Src/Abl kinase studies) .

Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for azabicyclo syntheses (e.g., ’s optimized routes for gram-scale production) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Quality-by-Design (QbD) : Statistical tools (e.g., DOE) identify critical process parameters (CPPs) affecting purity and yield .

Basic: What are the key stability considerations for long-term storage?

  • Moisture Sensitivity : Store under inert gas (N2/Ar) due to hydrolytic degradation of the chloropyrimidine group.
  • Temperature : −20°C for labile intermediates (e.g., ’s suppliers recommend "cool, dry storage") .
  • Light Protection : Amber vials prevent photodegradation of the bicyclic scaffold .

Advanced: What strategies validate the compound’s role in modulating specific signaling pathways?

  • Gene Expression Profiling : RNA-seq or qPCR identifies downstream targets (e.g., ’s analysis of cell adhesion genes) .
  • Western Blotting : Quantifies protein phosphorylation/expression changes (e.g., MAPK/ERK pathways).
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .

Advanced: How can researchers mitigate off-target effects in pharmacological studies?

  • Selectivity Screening : Profile against related enzymes/receptors (e.g., ’s evaluation of α1-adrenergic receptor off-target binding) .
  • Proteomics : Identify unintended protein interactions via affinity purification-mass spectrometry (AP-MS).
  • Dose-Response Curves : Establish therapeutic windows to minimize cytotoxicity (e.g., ’s bacterial viability assays) .

Advanced: What computational tools predict environmental fate and ecotoxicology profiles?

  • EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
  • Molecular Dynamics (MD) : Simulates interactions with environmental matrices (e.g., soil/water systems).
  • Read-Across Models : Use data from structurally related compounds (e.g., ’s long-term environmental impact studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.